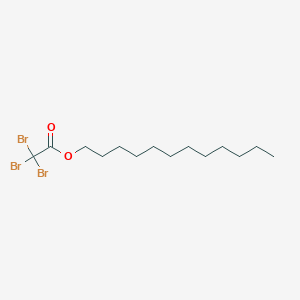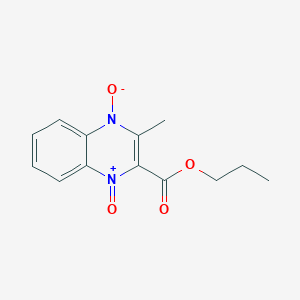![molecular formula C23H22N2O3 B14353603 4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate CAS No. 91041-12-2](/img/structure/B14353603.png)
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetamidophenyl group and a phenylethylamino group attached to a benzoate core. Its structure suggests potential utility in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate typically involves a multi-step process. One common method includes the acylation of 4-aminophenol to form 4-acetamidophenol, followed by the esterification with 2-[(2-phenylethyl)amino]benzoic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: It has shown promise as an anti-inflammatory and analgesic agent.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-acetamidophenyl 2-[(2-phenylethyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s structure allows it to fit into the active site of the COX enzymes, blocking their activity and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Acetamidophenyl 2-[(2-nitrooxy)ethyl]benzoate
- 4-Acetamidophenyl 2-[(2-methyl)amino]benzoate
- 4-Acetamidophenyl 2-[(2-sulfonamide)amino]benzoate
Uniqueness
4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit COX enzymes more selectively compared to other similar compounds makes it a valuable candidate for further research and development in medicinal chemistry .
Propriétés
Numéro CAS |
91041-12-2 |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 2-(2-phenylethylamino)benzoate |
InChI |
InChI=1S/C23H22N2O3/c1-17(26)25-19-11-13-20(14-12-19)28-23(27)21-9-5-6-10-22(21)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,25,26) |
Clé InChI |
WFEDVIBLOPPWJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2NCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




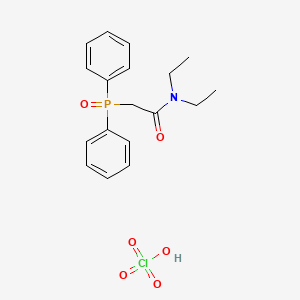
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
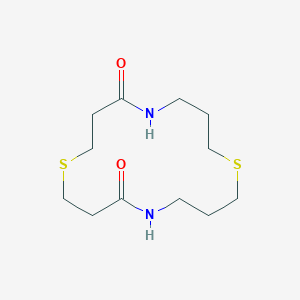
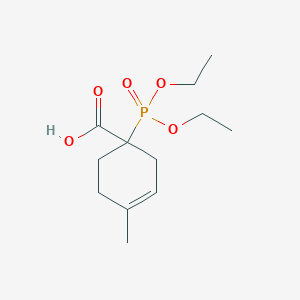
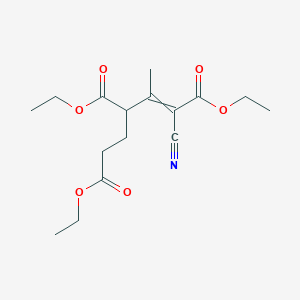
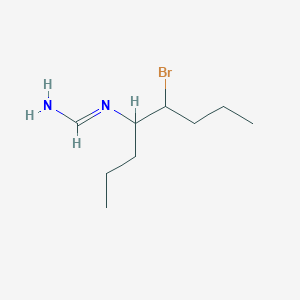
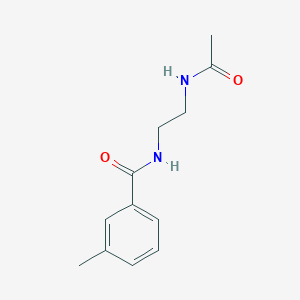
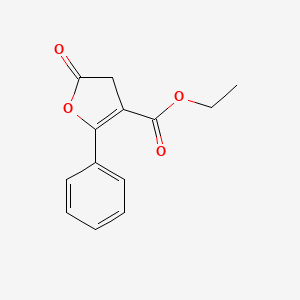
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
